Cas no 2486-07-9 (Benzene,2,4-dinitro-1-phenoxy-)

Benzene,2,4-dinitro-1-phenoxy- structure
2486-07-9 structure
Product Name:Benzene,2,4-dinitro-1-phenoxy-
CAS-nummer:2486-07-9
MF:C12H8N2O5
MW:260.2023229599
CID:271726
PubChem ID:75597
Update Time:2025-04-19

Benzene,2,4-dinitro-1-phenoxy- Chemische en fysische eigenschappen

Naam en identificatie

    • Benzene,2,4-dinitro-1-phenoxy-
    • (2,4-dinitro-phenyl)-phenyl ether
    • (2,4-Dinitro-phenyl)-phenyl-aether
    • 1-(2,4-dinitrophenoxy)benzene
    • 1-phenoxy-2,4-dinitrobenzene
    • 2,4-dinitrodiphenyl ether
    • 2,4-Dinitrophenyl phenyl ether
    • AI3-16480
    • BRN 1888234
    • EINECS 219-627-8
    • Ether, 2,4-dinitrophenyl phenyl
    • phenyl 2,4-dinitrophenyl ether
    • Benzene,4-dinitro-1-phenoxy-
    • Ether,4-dinitrophenyl phenyl
    • 4-06-00-01375 (Beilstein Handbook Reference)
    • 2,4-dinitro-1-phenoxy-benzene
    • AKOS003238402
    • NSC 10864
    • Benzene, 2,4-dinitro-1-phenoxy-
    • 2,4-Dinitro-1-phenoxybenzene
    • NS00046823
    • DTXSID20179560
    • NSC-10864
    • NSC10864
    • 2486-07-9
    • HQFCELSVOFCACS-UHFFFAOYSA-N
    • InChI=1/C12H8N2O5/c15-13(16)9-6-7-12(11(8-9)14(17)18)19-10-4-2-1-3-5-10/h1-8
    • SCHEMBL7813399
    • Inchi: 1S/C12H8N2O5/c15-13(16)9-6-7-12(11(8-9)14(17)18)19-10-4-2-1-3-5-10/h1-8H
    • InChI-sleutel: HQFCELSVOFCACS-UHFFFAOYSA-N
    • LACHT: O(C1C=CC=CC=1)C1C=CC(=CC=1[N+](=O)[O-])[N+](=O)[O-]

Berekende eigenschappen

  • Exacte massa: 260.04334
  • Monoisotopische massa: 260.043
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 19
  • Aantal draaibare bindingen: 2
  • Complexiteit: 332
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.8
  • Topologisch pooloppervlak: 101A^2

Experimentele eigenschappen

  • Dichtheid: 1.3933 (rough estimate)
  • Smeltpunt: 71°C
  • Kookpunt: 403.46°C (rough estimate)
  • Vlampunt: 158.3°C
  • Brekindex: 1.6360 (estimate)
  • PSA: 95.51
  • LogboekP: 4.34170

Benzene,2,4-dinitro-1-phenoxy- Beveiligingsinformatie

  • Code gevarencategorie: 36
  • Veiligheidsinstructies: 26-37/39
  • Identificatie van gevaarlijk materiaal: Xn

Benzene,2,4-dinitro-1-phenoxy- Gerelateerde literatuur

  • 1. Mechanism of base catalysis in the reactions of phenyl aryl ethers with aliphatic amines in dimethyl sulfoxide
    Rachel A. Chamberlin,Michael R. Crampton J. Chem. Soc. Perkin Trans. 2 1995 1831
  • 2. The effect of ortho substituents on the mechanism of aromatic nucleophilic substitution reactions in dipolar aprotic solvents
    Thomas A. Emokpae,Patrick U. Uwakwe,Jack Hirst J. Chem. Soc. Perkin Trans. 2 1993 125
  • 3. The origin of primary steric effects in aromatic substitution: reactions by alkoxides or amines as nucleophiles
    Francesco Pietra,Dario Vitali,Francesco Del Cima,Glauco Cardinali J. Chem. Soc. B 1970 1659
  • 4. The mechanisms of nucleophilic substitution reactions of aromatic ethers with amines in benzene
    Thomas A. Emokpae,Patrick U. Uwakwe,Jack Hirst J. Chem. Soc. Perkin Trans. 2 1991 509
  • 5. Reaction of 2,4-dinitrophenyl phenyl ether with morpholine in dimethyl sulphoxide, acetonitrile, tetrahydrofuran, and ethyl acetate and of 1-chloro-2,4-dinitrobenzene with morpholine in ethyl acetate
    Dapo Ayediran,Titus O. Bamkole,Jack Hirst,Ikenna Onyido J. Chem. Soc. Perkin Trans. 2 1977 597
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